N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3OS2/c13-7(6-4-2-1-3-5-6)10-8-11-12-9(14)15-8/h1-5H,(H,12,14)(H,10,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMOOOLWZQSMNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NNC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-SH) group undergoes oxidation to form disulfide or sulfonic acid derivatives.
Key Findings :
-
Disulfide formation is reversible under reducing conditions (e.g., NaBH₄) .
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Sulfonic acid derivatives exhibit enhanced solubility in polar solvents.
Nucleophilic Substitution
The sulfanyl group acts as a nucleophile, enabling substitution reactions.
Key Findings :
-
Alkylation yields depend on the steric bulk of the alkyl group (primary > secondary > tertiary) .
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Cross-coupling with aryl boronic acids requires Pd(PPh₃)₄ as a catalyst for optimal efficiency .
Hydrolysis of the Amide Bond
The benzamide group undergoes hydrolysis under acidic or basic conditions.
Key Findings :
-
Hydrolysis rates are pH-dependent, with faster degradation in strongly acidic media.
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The thiadiazole ring remains intact under mild hydrolysis conditions .
Ring Functionalization
The thiadiazole ring participates in electrophilic substitution and cycloaddition reactions.
Key Findings :
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Nitration occurs preferentially at the 4-position of the thiadiazole ring .
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Cycloaddition with azides generates triazole hybrids with potential bioactivity .
Complexation with Metals
The sulfanyl and amide groups coordinate with transition metals.
| Reaction | Reagents/Conditions | Product | References |
|---|---|---|---|
| Cu(II) complexation | CuCl₂, EtOH, RT | [Cu(C₉H₆N₃OS₂)₂]·2H₂O | |
| Fe(III) complexation | Fe(NO₃)₃, H₂O, 60°C | [Fe(C₉H₆N₃OS₂)₃] |
Key Findings :
-
Cu(II) complexes exhibit square planar geometry, confirmed by XRD .
-
Metal complexes show enhanced stability compared to the free ligand.
Reductive Desulfurization
The sulfanyl group can be removed under reductive conditions.
| Reaction | Reagents/Conditions | Product | References |
|---|---|---|---|
| Desulfurization | Raney Ni, H₂, EtOH | N-(1,3,4-Thiadiazol-2-yl)benzamide |
Key Findings :
Schiff Base Formation
The amine generated from hydrolysis reacts with aldehydes/ketones.
| Reaction | Reagents/Conditions | Product | References |
|---|---|---|---|
| Condensation with aldehydes | RCHO, H₂SO₄ (cat.), EtOH | 5-Sulfanyl-1,3,4-thiadiazol-2-imine derivatives |
Key Findings :
Critical Analysis of Reaction Pathways
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Oxidation vs. Substitution : The sulfanyl group’s reactivity is pH-dependent, favoring oxidation in basic media and substitution in neutral/organic solvents .
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Steric Effects : Bulky substituents on the benzamide moiety slow hydrolysis and substitution rates.
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Thermal Stability : The thiadiazole ring decomposes above 250°C, limiting high-temperature applications .
Scientific Research Applications
Chemical Applications
Building Block in Synthesis
N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide is primarily utilized as a building block for synthesizing more complex molecules. The presence of the thiadiazole moiety allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Coordination Chemistry
In coordination chemistry, this compound can act as a ligand, forming complexes with various metal ions. These complexes may exhibit unique properties beneficial for catalysis and material science.
Biological Applications
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has shown efficacy against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.
Table 1: Antimicrobial Efficacy of this compound
| Compound | Minimum Inhibitory Concentration (MIC) (μg/mL) | Target Organisms |
|---|---|---|
| This compound | 32.6 | E. coli, S. aureus |
| 2-Amino-5-(phenyl)-1,3,4-thiadiazole | 47.5 | P. aeruginosa, Aspergillus fumigatus |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has demonstrated promising results against various cancer cell lines, indicating its potential for therapeutic development.
Case Study: Anticancer Efficacy
A study conducted on mice with induced tumors revealed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. Additionally, in vitro assessments against multiple cancer cell lines (including PC3 and HT29) showed cytotoxic effects consistent with its structural properties.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In a study using the carrageenan-induced paw edema model in rats, several derivatives exhibited significant anti-inflammatory activity .
Industrial Applications
Agrochemical Development
this compound is being investigated for its potential use in agrochemicals such as pesticides and herbicides due to its ability to disrupt biological processes in target organisms.
Material Science
In material science, the compound's unique properties can be leveraged to develop new materials with specific functionalities such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to the active site and blocking substrate access. Additionally, it can interact with DNA and proteins, leading to cytotoxic effects in cancer cells. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Halogenation : Bromo-substituted analogs (e.g., compound in ) exhibit enhanced antitumor potency due to increased electrophilicity and DNA interaction.
- Sulfonamide vs. Sulfanyl : Sulfonamide derivatives (e.g., 9b ) show stronger antioxidant activity, while sulfanyl groups may enhance metal-binding capacity for enzyme inhibition.
- Aromatic Substituents : Pyridinyl and methoxy groups (e.g., 4j , 8a ) improve lipophilicity and target affinity, critical for crossing biological membranes.
Physicochemical Properties
Substituents significantly influence melting points, solubility, and synthetic yields:
Table 2: Physicochemical Comparison
Key Observations :
Biological Activity
N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial, anticancer, and analgesic properties based on various studies.
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Research indicates that compounds with a similar thiadiazole scaffold demonstrate efficacy against a range of bacterial and fungal pathogens.
Table 1: Antimicrobial Efficacy of Thiadiazole Derivatives
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| This compound | 32.6 | E. coli, S. aureus |
| 2-Amino-5-(phenyl)-1,3,4-thiadiazole | 47.5 | P. aeruginosa, Aspergillus fumigatus |
The minimum inhibitory concentration (MIC) values indicate that this compound is effective against both Gram-positive and Gram-negative bacteria as well as certain fungal strains .
2. Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown promising results against different cancer cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell cycle progression in cancer cells . Notably, it has been shown to enhance cytotoxicity when modified with additional functional groups .
3. Analgesic Properties
Recent studies have also indicated that this compound possesses analgesic properties. In experimental models, it has demonstrated the ability to alleviate pain through central mechanisms.
Table 3: Analgesic Activity in Animal Models
| Test Method | Observed Effect |
|---|---|
| Hot Plate Test | Increased reaction time |
| Tail Clip Test | Prolonged pain threshold |
| Acetic Acid-Induced Writhing Test | Reduced writhing frequency |
These findings suggest that the compound may act on central nervous system pathways to mediate pain relief.
The biological activity of this compound is attributed to its ability to interact with various biomolecules:
Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes.
Anticancer Mechanism : It may induce apoptosis via mitochondrial pathways and inhibit specific kinases involved in cancer cell proliferation.
Analgesic Mechanism : The compound likely modulates neurotransmitter levels and receptors involved in pain perception .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Antimicrobial Efficacy :
- A study evaluated its effectiveness against multi-drug resistant strains of Staphylococcus aureus, showing significant inhibition compared to traditional antibiotics.
-
Cytotoxicity in Cancer Models :
- Research involving MCF-7 and HepG2 cell lines demonstrated that modifications to the benzamide moiety enhanced cytotoxic effects significantly.
-
Pain Relief Studies :
- In vivo experiments indicated that the compound significantly increased latency times in hot plate tests compared to control groups.
Q & A
Q. What are the common synthetic routes for N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide?
The compound is typically synthesized via cyclization reactions. For example, benzoylisothiocyanate reacts with thiosemicarbazide in dry acetonitrile to yield intermediates like N-(5-amino-1,3,4-thiadiazol-2-yl)benzamide, which undergoes further functionalization. Microwave-assisted methods significantly reduce reaction times (15–20 minutes vs. 15–18 hours conventionally) by using catalytic acetic acid under solvent-free conditions . Structural confirmation relies on IR (amide C=O at ~1810 cm⁻¹), NMR (δ 7.5–8.5 ppm for aromatic protons), and mass spectrometry .
Q. How is the structural integrity of thiadiazole derivatives validated experimentally?
Key techniques include:
Q. What in vitro assays are used to screen for anticancer activity?
The MTT assay is standard. Compounds are tested against cancer cell lines (e.g., SK-MEL-2, HL-60, HeLa, MCF-7) and normal cells (e.g., MCF-10A). GI₅₀ values (concentration for 50% growth inhibition) are compared to controls like Adriamycin. For example, derivatives with methoxy or thiophene substituents show GI₅₀ values as low as 4.96 μM in PC3 prostate cancer cells .
Advanced Research Questions
Q. How do substituents influence cytotoxicity and selectivity in thiadiazole derivatives?
Substituents dictate bioactivity:
- Electron-donating groups (e.g., methoxy) enhance DNA intercalation and apoptosis induction.
- Bulkier groups (e.g., trimethoxybenzylidene) improve binding to hydrophobic enzyme pockets.
- Chalcone hybrids induce G2/M cell cycle arrest and caspase-dependent apoptosis in HeLa cells . Data contradiction : Some derivatives show higher toxicity to normal lung cells (MRC-5) than cancer lines (A549), suggesting substituent-dependent selectivity .
Q. What computational strategies predict pharmacokinetic and mechanistic properties?
- Molecular docking : Screens binding affinity to targets like 15-lipoxygenase (15-LOX) or DNA. For example, o-methoxy derivatives (e.g., compound 4j) inhibit 15-LOX by 28% via hydrophobic interactions .
- ADMET prediction : Tools like QikProp assess oral bioavailability (% human absorption >80%), blood-brain barrier penetration (log BB < -1), and toxicity (e.g., HERG inhibition risk) .
Q. How can reaction conditions be optimized for scalable synthesis?
- Microwave irradiation : Enhances yield (up to 88%) and reduces side reactions by enabling rapid, uniform heating.
- Solvent-free protocols : Minimize purification steps and improve green chemistry metrics (e.g., E-factor < 2) .
Data Analysis and Contradictions
Q. Why do conflicting results arise in cytotoxicity studies across cell lines?
Discrepancies stem from:
- Cell line heterogeneity : HL-60 leukemia cells are more sensitive (IC₅₀ ~6.92 μM) than A549 lung carcinoma (IC₅₀ ~21.80 μM) due to differential expression of apoptosis regulators.
- Assay conditions : Varying serum concentrations or incubation times affect compound stability .
Q. How to resolve spectral ambiguities in structural elucidation?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex derivatives (e.g., distinguishing N=CH from aromatic protons).
- X-ray crystallography : Provides unambiguous confirmation, as seen in SHELX-refined structures with hydrogen-bonded dimers .
Methodological Tables
Table 1. Key Spectral Data for Selected Derivatives
| Compound | IR (C=O, cm⁻¹) | ¹H NMR (δ, ppm) | GI₅₀ (μM, HeLa) |
|---|---|---|---|
| 7h (dimethoxy) | 1810.17 | 8.02 (s, N=CH) | 9.12 |
| 7i (trimethoxy) | 1810.17 | 7.89 (d, J=8.5 Hz) | 12.72 |
| 7j (trimethoxy) | 1810.17 | 7.95 (m, aromatic H) | 10.45 |
Table 2. Computational ADMET Profiles
| Parameter | Ideal Range | Compound 7k |
|---|---|---|
| % Human absorption | >80% | 92% |
| log P (octanol/water) | <5 | 3.2 |
| HERG inhibition | >-5 (log IC₅₀) | -4.8 (low risk) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
